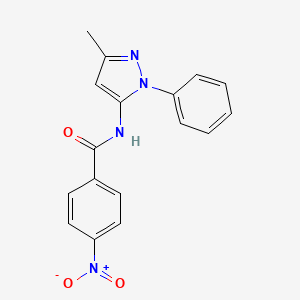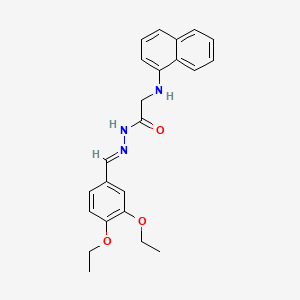
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide, also known as BDB-T, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide exerts its effects by binding to and activating the p53 tumor suppressor protein, which plays a crucial role in regulating cell growth and preventing the development of tumors. Activation of p53 leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the death of cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide is its specificity for p53, which minimizes off-target effects and reduces toxicity. However, its efficacy may be limited by the development of resistance in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide.
将来の方向性
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of novel analogs with improved efficacy and reduced toxicity. Another direction is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide and its effects on other cellular pathways.
Conclusion
Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide is a promising compound with potential applications in cancer treatment and other areas of medical research. Its specificity for p53 and range of biochemical and physiological effects make it an attractive candidate for further investigation. However, additional research is needed to fully understand its mechanism of action and optimize its use in the laboratory and clinical settings.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-(1H-tetrazol-1-yl)aniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by amidation with thionyl chloride and N,N-dimethylformamide. The final product is obtained through purification using column chromatography.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(12-3-1-2-4-13(12)21-10-17-19-20-21)18-11-5-6-14-15(9-11)24-8-7-23-14/h1-6,9-10H,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCMGYBXUDZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5768067.png)


![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)